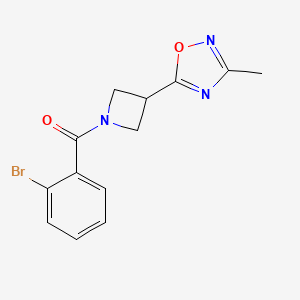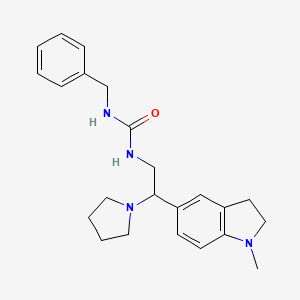![molecular formula C15H26N2OS B2592350 Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone CAS No. 2379987-14-9](/img/structure/B2592350.png)
Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have interesting biochemical and physiological effects, making it a promising candidate for further investigation. In
Wirkmechanismus
The mechanism of action of Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone involves its binding to GABA(A) receptors. This binding causes an increase in the activity of these receptors, leading to an overall increase in inhibitory neurotransmission. This increased inhibition can have a range of effects, including sedation, anxiolysis, and muscle relaxation.
Biochemische Und Physiologische Effekte
Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone has been shown to have a range of biochemical and physiological effects. These effects include sedation, anxiolysis, muscle relaxation, and anticonvulsant activity. Additionally, this compound has been shown to have selective binding to certain subtypes of GABA(A) receptors, making it a useful tool for studying the function of these receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone in lab experiments is its selective binding to certain subtypes of GABA(A) receptors. This selectivity allows for more precise investigation of the function of these receptors. However, one limitation of using this compound is its potential for non-specific effects, as it may also bind to other receptors or have off-target effects.
Zukünftige Richtungen
There are many potential future directions for research involving Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone. One area of interest is its potential use as a therapeutic agent for conditions such as anxiety and epilepsy. Additionally, further investigation of its mechanism of action and selective binding to GABA(A) receptors could lead to a better understanding of the function of these receptors and the development of more selective drugs targeting these receptors. Finally, the synthesis of analogs of Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone could lead to the development of compounds with improved selectivity and potency.
Synthesemethoden
Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone can be synthesized using a variety of methods. One common method involves the reaction of cyclobutanone with thiosemicarbazide to form the corresponding thiosemicarbazone. This compound can then be reacted with 4-bromo-1-butene to form the desired product. Other methods involve the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone has been studied for its potential applications in scientific research. One area of interest is its potential use as a tool for studying GABA(A) receptors. These receptors are important targets for many drugs, including benzodiazepines, which are commonly used as anxiolytics and sedatives. Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone has been shown to bind selectively to certain subtypes of GABA(A) receptors, making it a useful tool for studying the function of these receptors.
Eigenschaften
IUPAC Name |
cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2OS/c18-15(13-3-1-4-13)17-8-2-7-16(9-10-17)14-5-11-19-12-6-14/h13-14H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPCYKRWTRWWDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCN(CC2)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutanecarbonyl-4-(thian-4-yl)-1,4-diazepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,6-difluorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2592270.png)
![2-(2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2592275.png)

![7-(4-Fluorophenyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2592277.png)



![(E)-methyl 2-((2-(1H-benzo[d]imidazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2592283.png)

![N-methyl-3-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]benzamide](/img/structure/B2592287.png)

![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2592289.png)
![9-(2,4-dimethylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2592290.png)